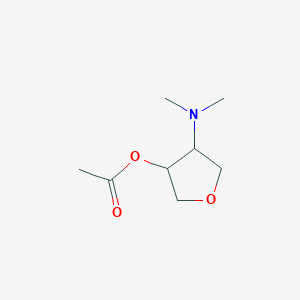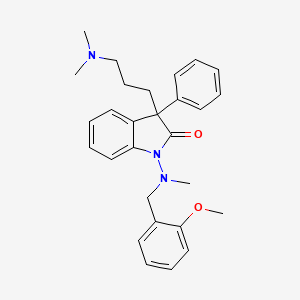![molecular formula C25H17N5O2S2 B12008405 (5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-38-6](/img/structure/B12008405.png)
(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MTT , is a complex heterocyclic compound. Its chemical structure features a thiazole-triazole fused ring system with appended functional groups. MTT exhibits intriguing properties due to its unique arrangement of aromatic rings and heteroatoms.
準備方法
Synthetic Routes::
Heterocyclization Approach:
Condensation Reaction:
- Industrial-scale production of MTT often employs the heterocyclization approach due to its efficiency and scalability.
化学反応の分析
MTT undergoes several important reactions:
Oxidation: MTT can be oxidized to form various derivatives, enhancing its reactivity.
Reduction: Reduction of MTT leads to the corresponding dihydro-MTT, altering its biological activity.
Substitution: MTT reacts with electrophiles (e.g., alkyl halides) to yield substituted derivatives.
Cycloaddition: MTT participates in [3+2] cycloaddition reactions with suitable dipolarophiles.
Common reagents and conditions vary depending on the specific reaction. Major products include MTT derivatives with modified functional groups.
科学的研究の応用
MTT finds applications across disciplines:
Chemistry: As a versatile building block for designing novel heterocyclic compounds.
Biology: MTT derivatives exhibit promising bioactivity, including antimicrobial and antitumor effects.
Medicine: Researchers explore MTT-based drugs for their potential in treating cancer, inflammation, and infectious diseases.
Industry: MTT serves as a precursor for dyes, fluorescent probes, and materials with tailored properties.
作用機序
- MTT’s mechanism of action involves interactions with specific molecular targets. For instance, it may inhibit enzymes or modulate cellular signaling pathways.
- Further studies are needed to elucidate MTT’s precise mode of action.
類似化合物との比較
MTT stands out due to its thiazole-triazole fusion, which confers unique properties. Similar compounds include thiazoles, triazoles, and related heterocycles.
特性
CAS番号 |
623935-38-6 |
|---|---|
分子式 |
C25H17N5O2S2 |
分子量 |
483.6 g/mol |
IUPAC名 |
(5Z)-2-(4-methoxyphenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H17N5O2S2/c1-32-19-11-9-16(10-12-19)23-26-25-30(28-23)24(31)21(34-25)14-17-15-29(18-6-3-2-4-7-18)27-22(17)20-8-5-13-33-20/h2-15H,1H3/b21-14- |
InChIキー |
CXEVCISNQZLPBJ-STZFKDTASA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2 |
正規SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)


![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)
![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)
![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)
